molecular formula C20H21ClN2O3 B1224397 6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE

6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE

Cat. No.: B1224397
M. Wt: 372.8 g/mol
InChI Key: ZUFSHMVDVFUFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a morpholinyl group, and a tetrahydroindol-4-one core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroindol-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Morpholinyl Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE is unique due to its specific combination of functional groups and its tetrahydroindol-4-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-methyl-2-(morpholine-4-carbonyl)-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C20H21ClN2O3/c1-12-18-16(22-19(12)20(25)23-6-8-26-9-7-23)10-13(11-17(18)24)14-4-2-3-5-15(14)21/h2-5,13,22H,6-11H2,1H3

InChI Key

ZUFSHMVDVFUFHP-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
Reactant of Route 2
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
Reactant of Route 3
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
Reactant of Route 4
Reactant of Route 4
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
Reactant of Route 5
Reactant of Route 5
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE
Reactant of Route 6
6-(2-CHLOROPHENYL)-3-METHYL-2-(MORPHOLINOCARBONYL)-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE

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